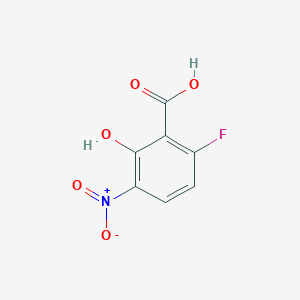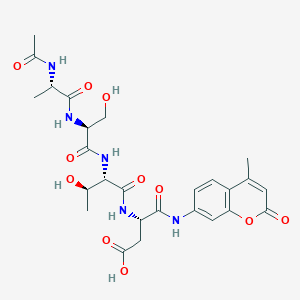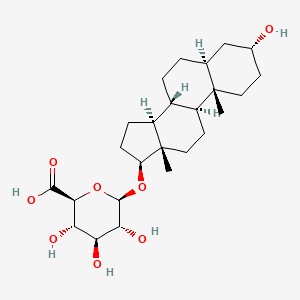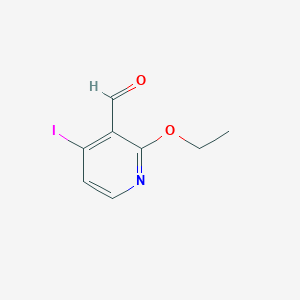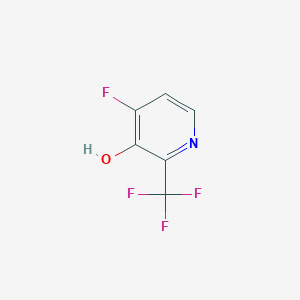
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
説明
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine, also known as 2-hydroxy-4-(trifluoromethyl)pyridine, bears the structure of 2-pyridone with an electron-deficient trifluoromethyl group at the 4-position of the pyridyl ring . It is a classic example that exists as tautomers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is C6H3F4NO . It contains a pyridine ring with a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and a hydroxy group at the 3-position .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMPs) are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds . They are used as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
Trifluoromethylpyridines (TFMPs) are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Pharmacophore Design
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine has been explored in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The compound's utility stems from its incorporation into tri- and tetra-substituted imidazole scaffolds, demonstrating significant potency and selectivity in inhibiting the p38 MAP kinase by mimicking ATP binding. The structural features of this compound, particularly the pyridine substituents, contribute to high binding selectivity and potency, highlighting its importance in the development of anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluoroalkylation in Aqueous Media
The compound has been discussed in the context of fluoroalkylation reactions in aqueous media, showcasing the evolving field of incorporating fluorinated functionalities into molecules. These functionalities are crucial in pharmaceuticals, agrochemicals, and materials science due to their impact on the physical, chemical, and biological properties of molecules. The review underscores the environmental-friendly and efficient incorporation of fluorinated groups, including fluoroalkylated components, underlining the compound's relevance in green chemistry initiatives (Song, Han, Zhao, & Zhang, 2018).
Metallation of π-Deficient Heteroaromatic Compounds
Research on the metallation of π-deficient heteroaromatic compounds, including the study of 3-fluoropyridine metallation regioselectivity, provides insights into the synthetic versatility of related compounds. The metallation process, particularly with lithium, allows for the selective introduction of substituents, paving the way for synthesizing variously substituted pyridines. This area of study is essential for understanding the chemical behavior and potential applications of fluorinated pyridines in synthetic organic chemistry (Marsais & Quéguiner, 1983).
Safety And Hazards
Trifluoromethylpyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
特性
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQVCKBMMIHYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276546 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1227595-03-0 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



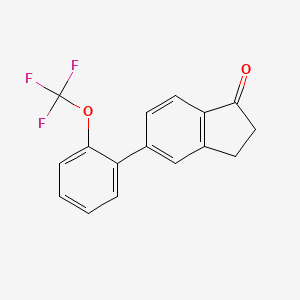
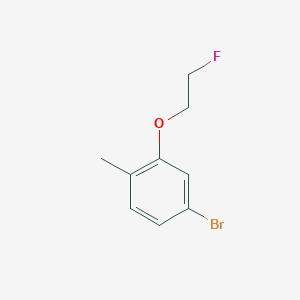
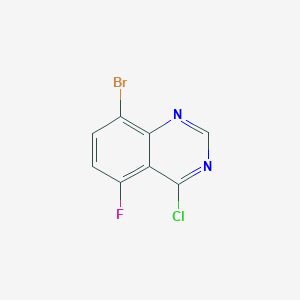
![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
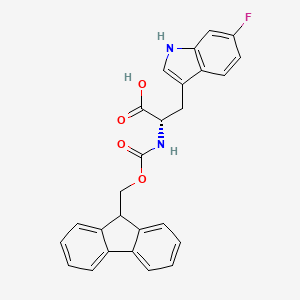
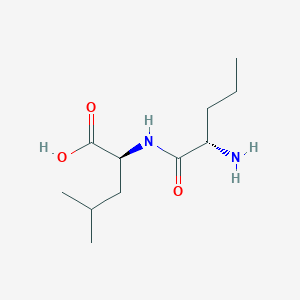
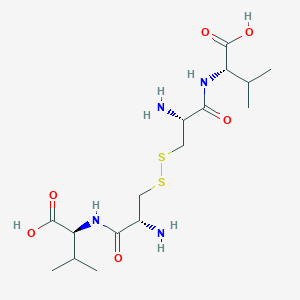
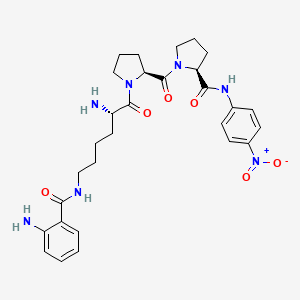
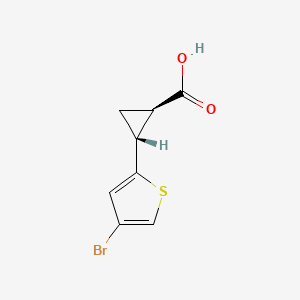
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
